

Synthesis via Addition of Hydrogen Sulfide to Acrylic Acid

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Compound of Interest

Compound Name: 3-Mercaptopropionic acid

Cat. No.: B7802261

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This method is the most prevalent industrial route for producing **3-mercaptopropionic acid**, valued for its high selectivity and yields.[1][2] The reaction involves the direct addition of hydrogen sulfide (H₂S) across the double bond of acrylic acid, typically facilitated by a basic catalyst.[3][4]

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. A basic catalyst is employed to deprotonate hydrogen sulfide, generating the hydrosulfide anion (HS⁻), a potent nucleophile. This anion then attacks the β-carbon of the acrylic acid, which is electrophilic due to the electron-withdrawing nature of the adjacent carboxylic acid group. The resulting enolate intermediate is subsequently protonated to yield **3-mercaptopropionic acid**.

Studies involving the addition of H₂S to methyl acrylate over solid basic catalysts suggest a "poisoned" Eley-Rideal mechanism.[5] In this model, hydrogen sulfide adsorbs and dissociates on the catalyst surface into active HS⁻ and H⁺ species.[5] The acrylate molecule, which is more weakly adsorbed, then reacts from a physisorbed state with the adsorbed hydrosulfide species.[5]

Experimental Protocols and Data

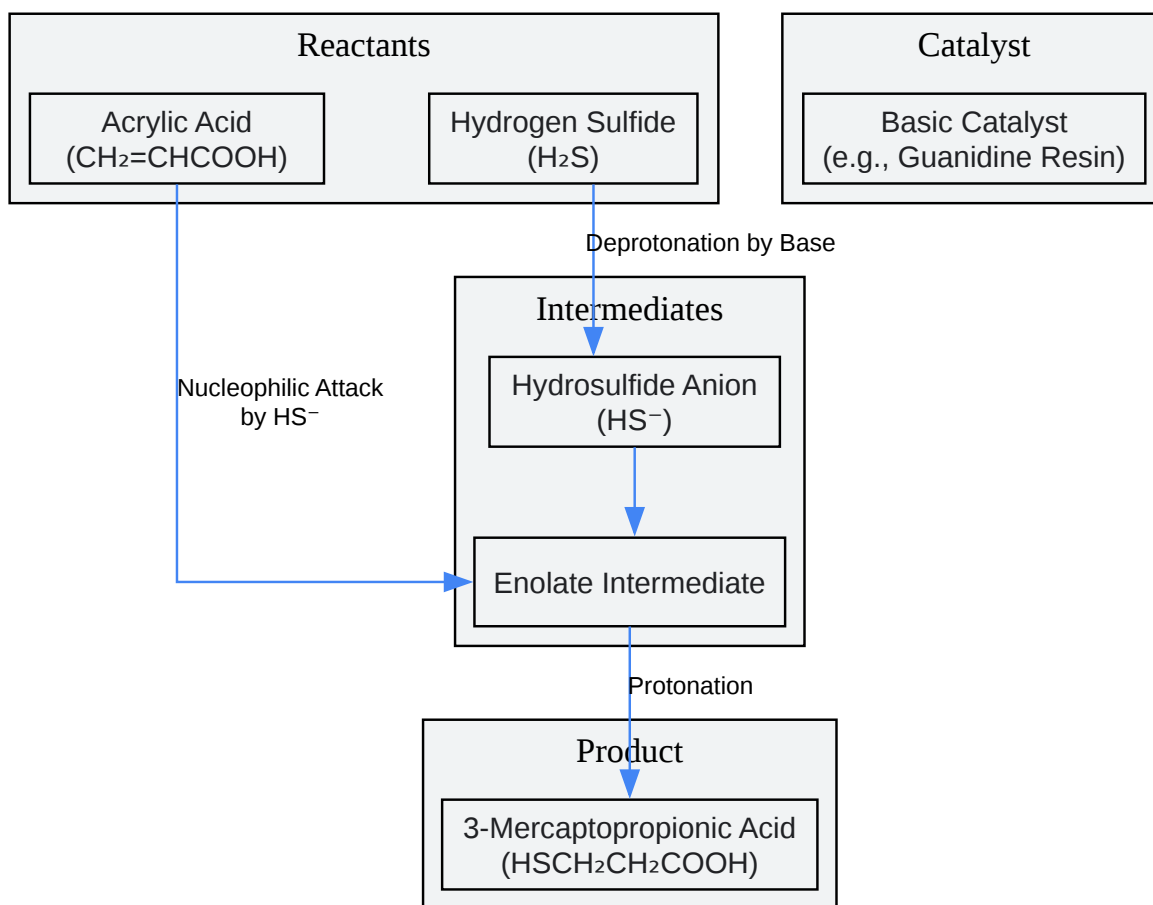
The reaction is commonly performed under pressure in a solvent using a solid-supported basic catalyst to achieve high yields and selectivity.[2][6]

Experimental Protocol: A typical industrial synthesis involves charging a pressure reactor with acrylic acid, a solvent such as dimethylformamide, and a basic catalyst, for instance, a guanidine-functionalized polystyrene-divinylbenzene resin.[1][2] The reactor is then pressurized with hydrogen sulfide. The reaction mixture is heated and stirred for a specified duration to ensure complete conversion.[2][6] Following the reaction, the catalyst is filtered off, and the **3-mercaptopropionic acid** is isolated from the solvent, often through distillation.[7]

Quantitative Data for H₂S Addition to Acrylic Acid

Parameter	Value	Reference
Catalyst	Guanidine-functionalized polystyrene-divinylbenzene resins	[1][2]
Solvent	Dimethylformamide	[2]
Temperature	30–110 °C	[2][6]
Pressure	> 15 bar	[2]
Yield	> 97%	[2]
Selectivity	High	[2]

Signaling Pathway Diagram



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Caption: Addition of H_2S to Acrylic Acid Pathway

Synthesis from Acrylonitrile and Sodium Hydrosulfide

This multi-step synthesis route offers an alternative to the direct addition of H_2S to acrylic acid and is also capable of producing high-purity **3-mercaptopropionic acid**.^{[1][8]} The process involves the initial formation of 3-mercaptopropionitrile, which is subsequently hydrolyzed to the final product.^[9]

Reaction Mechanism

The synthesis proceeds in several distinct stages:

- **Addition Reaction:** Acrylonitrile undergoes a Michael addition with sodium hydrosulfide (NaSH) to form 2-sodium cyanoethanethiolate.[8] A potential side reaction is the formation of thiodipropionitrile if sodium sulfide, formed in situ, reacts with another molecule of acrylonitrile.[1]
- **Neutralization:** The 2-sodium cyanoethanethiolate intermediate is neutralized with an acid to yield 3-mercaptopropionitrile.[8]
- **Hydrolysis:** The nitrile group of 3-mercaptopropionitrile is hydrolyzed under acidic conditions, typically using a strong acid like hydrochloric acid, to form the carboxylic acid group of **3-mercaptopropionic acid**.[1][8] In some variations, byproducts like dithiodipropionic acid may be formed and subsequently reduced to 3-MPA using a reducing agent like iron powder. [1]

Experimental Protocols and Data

This pathway involves a sequence of reactions, each with specific conditions to optimize the yield and purity of the final product.

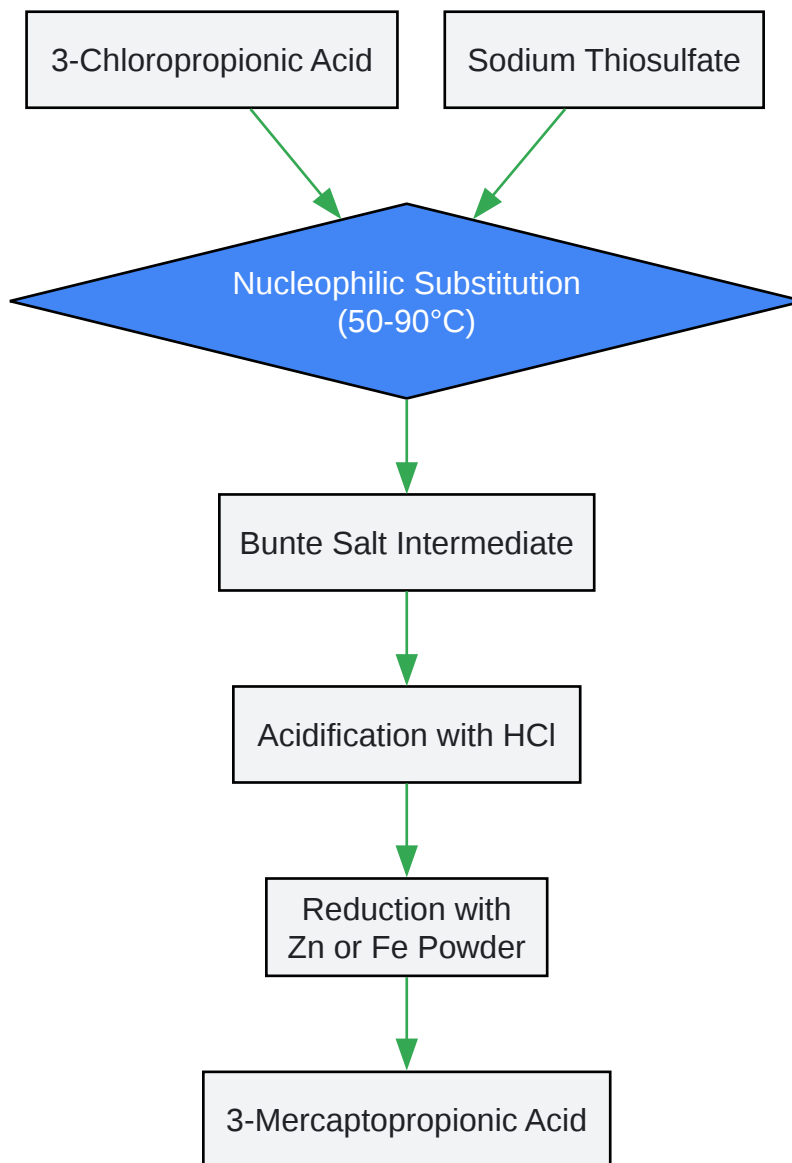
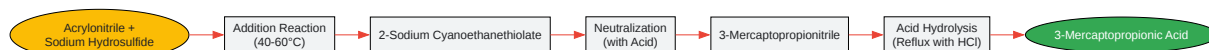
Experimental Protocol:[8][10]

- **Formation of 2-sodium cyanoethanethiolate:** Acrylonitrile is reacted with an aqueous solution of sodium hydrosulfide. The temperature is carefully controlled to minimize the formation of byproducts.
- **Neutralization to 3-mercaptopropionitrile:** The reaction mixture is then neutralized with an acid, leading to the formation of 3-mercaptopropionitrile, which can be extracted into an organic solvent.
- **Acid Hydrolysis:** Concentrated hydrochloric acid is added to the organic layer containing 3-mercaptopropionitrile. The mixture is heated under reflux to facilitate the hydrolysis of the nitrile to a carboxylic acid.
- **Purification:** The resulting **3-mercaptopropionic acid** is purified, typically by distillation under reduced pressure.

Quantitative Data for Synthesis from Acrylonitrile

Step	Reactants	Molar Ratio (Acrylonitrile:NaSH)	Temperature (°C)	Time (h)	Yield	Reference
Addition	Acrylonitrile, Sodium Hydrosulfide	1:0.9 to 1:1.5	40-60	-	High	[8]
Hydrolysis	3-mercaptopropionitrile, HCl	-	110-130 (reflux)	10-15	88% (overall)	[8]
Saponification	3-mercaptopropionitrile, NaOH	-	70 (initial), then boil	2-3	-	[11] [12]

Experimental Workflow Diagram



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